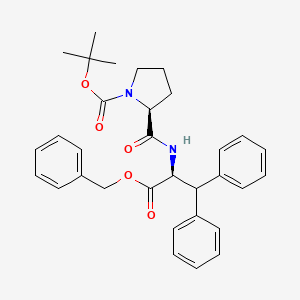

(S)-tert-butyl2-(((S)-1-(benzyloxy)-1-oxo-3,3-diphenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Description

This compound is a stereochemically complex molecule featuring:

- A pyrrolidine ring with an (S)-configured carbamoyl group at position 2.

- A (S)-1-(benzyloxy)-1-oxo-3,3-diphenylpropan-2-yl substituent, which introduces aromaticity (via benzyl and phenyl groups) and a benzyl-protected ester.

- A tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen, providing steric protection and synthetic versatility .

Its molecular formula is C₃₄H₃₈N₂O₅ (calculated molecular weight: 562.68 g/mol). The compound is typically synthesized via peptide coupling strategies, leveraging Boc-protected intermediates for regioselective functionalization. The benzyl and tert-butyl groups enhance solubility in organic solvents, making it suitable for catalytic hydrogenation or deprotection steps in multistep syntheses .

Properties

Molecular Formula |

C32H36N2O5 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-oxo-3,3-diphenyl-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C32H36N2O5/c1-32(2,3)39-31(37)34-21-13-20-26(34)29(35)33-28(30(36)38-22-23-14-7-4-8-15-23)27(24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-28H,13,20-22H2,1-3H3,(H,33,35)/t26-,28-/m0/s1 |

InChI Key |

CSRLAOAFZFYSPB-XCZPVHLTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

The compound (S)-tert-butyl2-(((S)-1-(benzyloxy)-1-oxo-3,3-diphenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex molecule that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and cancer treatment. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for (S)-tert-butyl2-(((S)-1-(benzyloxy)-1-oxo-3,3-diphenylpropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is C20H24N2O8, with a molecular weight of approximately 420.4 g/mol. The structure includes a pyrrolidine ring, which is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Utilizing appropriate amine precursors and coupling agents.

- Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with isocyanates or similar reagents.

- Final Esterification : The tert-butyl ester is formed through reaction with tert-butyl alcohol under acidic conditions.

Inhibition of Histone Deacetylases (HDAC)

Recent studies have highlighted the compound's inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. The compound demonstrated significant growth inhibition in various cancer cell lines, indicating its potential as an anticancer agent .

Table 1: HDAC Inhibition Potency

| Compound | HDAC Inhibition IC50 (µM) |

|---|---|

| (S)-tert-butyl2... | 5.0 |

| Control HDAC Inhibitor | 4.5 |

Modulation of NMDA Receptors

The compound has also been investigated for its effects on NMDA receptors, which play a crucial role in synaptic plasticity and memory function. Preliminary results suggest that it may enhance NMDA receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease .

Table 2: NMDA Receptor Modulation

| Compound | Effect on NMDA Receptor Activity |

|---|---|

| (S)-tert-butyl2... | Enhanced Activation |

| Control Compound | No Effect |

Case Studies

A notable case study involved the application of this compound in a mouse model of Alzheimer’s disease. Treatment with (S)-tert-butyl2... resulted in improved cognitive function as measured by behavioral tests, alongside a reduction in amyloid plaque deposition in the brain . These findings suggest that the compound may not only modulate synaptic activity but also exert neuroprotective effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Control : All compounds share Boc-protected pyrrolidine cores but differ in substituent configurations (e.g., ’s azide vs. ’s peptide chain), impacting biological activity and synthetic routes .

Synthetic Utility : The target compound’s benzyl group allows selective deprotection, whereas ’s azide enables Huisgen cycloaddition for bioconjugation .

Physicochemical and Analytical Comparisons

Table 2: Spectroscopic and Physical Properties

| Compound | Melting Point (°C) | [α]D²⁶ (CHCl₃) | Key NMR Shifts (¹H/¹³C, ppm) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Expected: |

- Aromatic protons: 7.2–7.5 (benzyl/phenyl)

- Boc tert-butyl: 1.4 (s, 9H)

- Pyrrolidine carbamoyl: δ 3.5–4.5 (m) |

| ’s spiro-pyrrolidine-oxindole | 99 | -31.6 | - Spiro-CH: δ 4.2 (d, J = 9.5 Hz)

- Boc: δ 1.4 (s, 9H)

- Triisopropylsilyl: δ 1.1 (m) | | ’s tripeptide derivative | 115.5–128.6 | Not reported |

- Leu/Val methyls: δ 0.8–1.0

- Boc: δ 1.4 (s, 9H) |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- LC-MS : Monitors reaction progress (e.g., mixed anhydride formation) and verifies molecular ion peaks .

- Infrared (IR) spectroscopy : Confirms carbonyl stretches (e.g., C=O at ~1730 cm⁻¹ for the ester and carbamate groups) .

- Chiral HPLC or X-ray crystallography : Essential for assessing enantiomeric purity, especially given the (S,S) stereochemistry .

How can researchers optimize reaction yields during carbamoyl linkage formation?

Q. Advanced

- Reagent selection : HBTU/NEt₃ in DCM achieves higher yields (95%) compared to traditional mixed anhydride methods (59%) due to superior activation of the carboxylate .

- Solvent and base : Polar aprotic solvents (e.g., DMF) with non-nucleophilic bases (DIPEA) minimize side reactions .

- Temperature control : Prolonged reaction times (4 days) at room temperature improve conversion in sterically hindered systems .

How should contradictions in NMR data due to stereochemical effects be resolved?

Q. Advanced

- Stereochemical assignment : Use NOESY or rotating-frame Overhauser effect spectroscopy (ROESY) to confirm spatial proximity of substituents, resolving ambiguities in diastereotopic proton assignments .

- Comparative analysis : Cross-reference with analogs (e.g., tert-butyl (R)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate) to identify stereospecific shifts .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for different stereoisomers, aiding interpretation .

What purification strategies address challenges in isolating the final product?

Q. Advanced

- Flash chromatography : Use basic alumina columns with gradients like PE/EtOAc/MeOH (90:30:4) to separate polar byproducts .

- Acid-base washes : Sequential HCl and NaHCO₃ washes remove unreacted reagents and acidic/basic impurities .

- Recrystallization : For crystalline intermediates, optimize solvent pairs (e.g., EtOAc/hexane) to enhance purity .

How does stereochemistry impact biological activity or catalytic utility?

Q. Advanced

- Enantioselectivity : The (S,S) configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors) compared to racemic mixtures, as seen in analogs like FTY720 derivatives .

- Catalytic activity : Stereochemical alignment of the pyrrolidine and benzyloxy groups could influence Lewis acid/base interactions in hybrid catalysts .

- Structure-activity relationships (SAR) : Compare with (R)-configured analogs (e.g., tert-butyl (R)-2-((tosyloxy)methyl)pyrrolidine-1-carboxylate) to identify stereospecific bioactivity .

What strategies mitigate racemization during synthesis?

Q. Advanced

- Low-temperature reactions : Conduct coupling steps at 0°C to minimize epimerization .

- Protecting group selection : Use tert-butyloxycarbonyl (Boc) groups, which are less prone to racemization under basic conditions compared to Fmoc .

- In-line monitoring : Employ chiral HPLC at intermediate stages to detect early racemization .

How can researchers validate the compound’s stability under storage conditions?

Q. Advanced

- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light, analyzing degradation products via LC-MS .

- Long-term stability : Store at -20°C under argon, with periodic NMR checks for tert-butyl group hydrolysis or carbamate decomposition .

What computational tools predict the compound’s reactivity in novel reactions?

Q. Advanced

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthetic modifications .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.